3,5-Bis(trifluoromethyl)benzenesulfonamide
Overview
Description
3,5-Bis(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H5F6NO2S. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a sulfonamide group. This compound is known for its high electronegativity and significant steric hindrance due to the trifluoromethyl groups, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives, a class to which this compound belongs, are known to inhibit human carbonic anhydrase b . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Given the potential inhibition of carbonic anhydrase b, it could impact processes such as ph regulation and carbon dioxide transport .
Result of Action
The potential inhibition of carbonic anhydrase b could lead to changes in ph balance and carbon dioxide transport within the body .
Biochemical Analysis
Biochemical Properties
3,5-Bis(trifluoromethyl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. The compound’s interactions are primarily due to its sulfonamide group, which can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding is often facilitated by the compound’s ability to form hydrogen bonds and other interactions with amino acid residues in proteins. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism. For example, it can inhibit enzymes involved in specific metabolic pathways, resulting in the accumulation or depletion of certain metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within certain subcellular regions can enhance its interactions with biomolecules and influence its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and oxidizing agents like hydrogen peroxide or potassium permanganate. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3,5-bis(trifluoromethyl)benzenesulfonic acid, while reduction can produce 3,5-bis(trifluoromethyl)benzenesulfinamide .
Scientific Research Applications
3,5-Bis(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzenesulfonamide can be compared with other trifluoromethylated sulfonamides, such as:
- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- 3,5-Bis(trifluoromethyl)benzenesulfinamide
- 3,5-Bis(trifluoromethyl)benzenesulfonic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. The unique combination of trifluoromethyl groups and a sulfonamide moiety in this compound makes it particularly valuable in specific chemical and biological contexts .
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)18(15,16)17/h1-3H,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRLSJLFAHCJBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382476 | |
Record name | 3,5-bis(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39213-22-4 | |
Record name | 3,5-Bis(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39213-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-bis(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(trifluoromethyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,5-Bis(trifluoromethyl)benzenesulfonamide in asymmetric catalysis?
A1: this compound serves as a key structural motif in various chiral organocatalysts. For example, N-[(1R,2R)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide acts as a bifunctional organocatalyst in asymmetric synthesis. [] The sulfonamide group, along with other structural features, enables the catalyst to interact with reactants in a highly specific manner, facilitating the formation of chiral products with high enantiomeric excess.
Q2: How does the solvent choice influence the catalytic activity of iridium complexes containing this compound ligands in transfer hydrogenation reactions?
A2: Research indicates that the solvent plays a crucial role in the iridium-catalyzed transfer hydrogenation of 1,10-phenanthrolines using formic acid. [] While 1,4-dioxane allows for efficient reactions under ligand-free conditions, switching to isopropyl alcohol enables the use of chiral ligands like (R,R)-(CF3)2C6H3SO2-dpen [N-(2-amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide] to achieve asymmetric transfer hydrogenation with high enantioselectivity. This highlights the importance of solvent selection in optimizing reaction conditions and achieving desired stereochemical outcomes in catalytic processes.
Q3: What are the key structural features and characteristics of N-[(1R,2R)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide?
A3: This compound, a bifunctional organocatalyst, possesses several crucial structural features: []
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